An In-depth Technical Guide to 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
An In-depth Technical Guide to 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Introduction: The Significance of the Spirocyclic Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable scaffolds. Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric groups, often leading to enhanced target affinity and selectivity compared to their flatter, aromatic counterparts. Furthermore, the introduction of a spiro-center can improve metabolic stability and solubility, key determinants of a drug candidate's pharmacokinetic profile.
This guide focuses on a specific and versatile member of this class: 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid . This molecule incorporates a protected ketone functionality within a cyclohexane ring, fused to a dioxolane ring. The presence of a carboxylic acid group at a quaternary center offers a unique chemical handle for further synthetic elaboration. This document provides a comprehensive overview of its properties, a detailed synthesis protocol from commercially available starting materials, and a discussion of its potential applications in drug discovery and organic synthesis.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. While extensive experimental data for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its use.
Core Properties
| Property | Value | Source |
| CAS Number | 412293-42-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₆O₄ | [1][4] |
| Molecular Weight | 200.23 g/mol | [1] |
| Canonical SMILES | CC1(CCC2(CC1)OCCO2)C(=O)O | [4] |
| InChIKey | REHMBWJXVOATBQ-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 0.8 | [4] |
| Monoisotopic Mass | 200.10486 Da | [4] |
Spectroscopic Profile (Predicted and Expected)
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of aliphatic protons from the cyclohexane and dioxolane rings. Key signals would include a singlet for the methyl group (CH ₃) and multiplets for the methylene protons of the cyclohexane ring (-CH ₂-) and the dioxolane ring (-OCH ₂CH ₂O-). The carboxylic acid proton (-COOH ) would likely appear as a broad singlet at the downfield end of the spectrum.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals corresponding to the ten carbon atoms in the molecule. Distinctive signals would include the quaternary spiro-carbon, the quaternary carbon bearing the methyl and carboxyl groups, the carbonyl carbon of the carboxylic acid, and the methyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹. A strong, sharp carbonyl (C=O) stretching vibration should appear around 1700-1725 cm⁻¹. Additionally, C-O stretching bands will be present in the fingerprint region.
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Mass Spectrometry: High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of the compound. Predicted adducts include [M+H]⁺ at m/z 201.11214 and [M+Na]⁺ at m/z 223.09408.[4]
Synthesis and Mechanism
The synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a multi-step process that can be logically approached from commercially available starting materials. The overall strategy involves the protection of a ketone, followed by α-alkylation of the corresponding ester, and concluding with saponification.
Caption: Overall synthetic workflow for the target compound.
Step 1: Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
The initial step involves the protection of the ketone functionality of methyl 4-oxocyclohexane-1-carboxylate as an ethylene ketal. This is a standard acid-catalyzed reaction that prevents the ketone from interfering with subsequent base-mediated reactions.
Protocol:
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Reaction Setup: To a solution of methyl 4-oxocyclohexane-1-carboxylate (1.0 eq) in dry benzene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).[7]
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Execution: Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture overnight to remove water azeotropically.[7]
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Work-up: After cooling, the reaction mixture is washed with aqueous sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[7]
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Purification: The resulting clear liquid residue of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is often used in the next step without further purification.[7]
Causality: The use of a Dean-Stark trap is crucial for driving the equilibrium towards the formation of the ketal by continuously removing the water byproduct. Benzene or toluene are suitable solvents for this azeotropic distillation.
Step 2: Synthesis of Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
This step involves the α-alkylation of the ester. A strong, sterically hindered base like lithium diisopropylamide (LDA) is required to completely deprotonate the α-carbon, forming a nucleophilic enolate which then reacts with an electrophile, in this case, methyl iodide.
Representative Protocol:
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Enolate Formation: Prepare a solution of LDA (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this, add a solution of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
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Alkylation: Add methyl iodide (1.2 eq) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
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Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
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Purification: The crude product can be purified by column chromatography on silica gel to yield pure methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate.
Causality: The use of a low temperature (-78 °C) is critical for controlling the enolate formation and preventing side reactions. LDA is the base of choice as it is non-nucleophilic and strong enough to irreversibly deprotonate the ester.
Step 3: Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Saponification using a base like lithium hydroxide is effective, especially for sterically hindered esters.
Representative Protocol:
-
Reaction Setup: Dissolve methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq) in a mixture of THF and water.
-
Execution: Add an excess of lithium hydroxide (LiOH) (3-5 eq) to the solution and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Once the starting material is consumed, remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of ~2-3 with a dilute acid (e.g., 1M HCl). This will precipitate the carboxylic acid.
-
Purification: The solid product can be collected by filtration and washed with cold water. If the product is an oil, it can be extracted with an organic solvent like ethyl acetate. The organic extracts are then dried, filtered, and concentrated to yield the final product, 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
Causality: Lithium hydroxide is often preferred over sodium or potassium hydroxide for the hydrolysis of less reactive esters due to the ability of the smaller lithium cation to coordinate more effectively with the carbonyl oxygen, facilitating nucleophilic attack by the hydroxide ion.[8]
Reactivity and Potential Applications
Caption: Potential reaction pathways for the title compound.
The chemical reactivity of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is primarily dictated by its two key functional groups: the carboxylic acid and the ketal.
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Carboxylic Acid Transformations: The carboxyl group serves as a versatile handle for a wide range of chemical transformations. It can be readily converted into amides via standard peptide coupling reagents (e.g., HATU, EDCI), into various esters through Fischer esterification or other methods, or reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Ketal Group Reactivity: The ethylene ketal is stable under basic and neutral conditions but can be readily hydrolyzed back to the ketone under acidic conditions. This orthogonality allows for selective manipulation of the carboxylic acid moiety while the ketone is protected. Subsequent deprotection can unmask the ketone for further reactions, such as reductive amination or Wittig reactions.
This combination of functionalities makes 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid a valuable building block in several areas:
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Drug Discovery: The rigid spirocyclic core is an attractive feature for the design of novel therapeutics. The carboxylic acid can be used to link the scaffold to other pharmacophoric fragments, creating libraries of compounds for screening against various biological targets. While this specific molecule is not widely cited in literature, related 1,4-dioxaspiro[4.5]decane structures have been utilized as intermediates in the synthesis of agents targeting serotonin receptors and various enzymes.[9]
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Organic Synthesis: As a bifunctional molecule with orthogonal protecting groups, it can be used in the synthesis of complex natural products and other target molecules where a substituted cyclohexanone or cyclopentane (via ring contraction) motif is desired.
Conclusion
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid represents a molecule of significant potential for researchers in organic synthesis and medicinal chemistry. Its well-defined three-dimensional structure, coupled with the versatile reactivity of its carboxylic acid and protected ketone functionalities, makes it an ideal scaffold for the construction of complex molecular architectures. While detailed experimental data remains somewhat elusive in public literature, the synthetic pathways outlined in this guide, based on established and reliable chemical transformations, provide a clear and logical route to its preparation. As the demand for novel, non-planar structures in drug discovery continues to grow, the importance of building blocks like this spirocyclic carboxylic acid is set to increase.
References
Sources
- 1. Solved Alkylation of the following compound with methyl | Chegg.com [chegg.com]
- 2. Alkylation of the following compound with methyl iodide under two differe.. [askfilo.com]
- 3. Bases - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 412293-42-6|8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 8. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]

